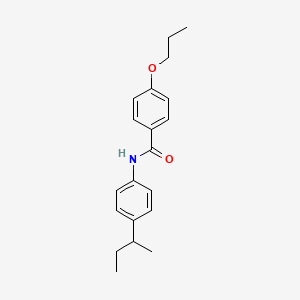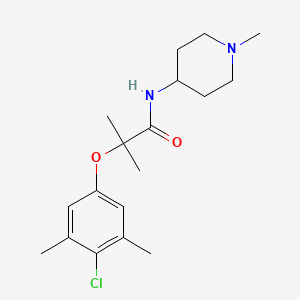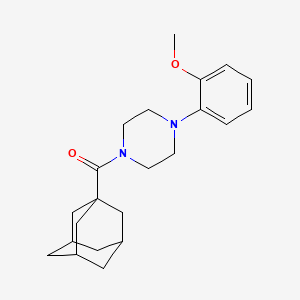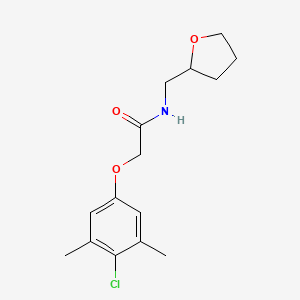
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as BCPA, is a synthetic compound that has been widely used in scientific research. BCPA belongs to the family of acetamide derivatives and has been studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide selectively activates GABA-A receptors containing alpha-1 subunits, which are predominantly expressed in the brain. Activation of these receptors leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and inhibition of neuronal excitability. This compound has been shown to have a higher affinity for GABA-A receptors containing alpha-1 subunits than for those containing other subunits such as alpha-2 or alpha-3.
Biochemical and Physiological Effects:
This compound has been shown to have sedative and anxiolytic effects in animal models, similar to those of benzodiazepines. This compound has also been shown to enhance the effects of other GABAergic drugs such as barbiturates and ethanol. In addition, this compound has been shown to have anticonvulsant and antinociceptive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for GABA-A receptors containing alpha-1 subunits, which allows for the specific activation of these receptors. However, one limitation of using this compound is its relatively low potency compared to other GABAergic drugs such as benzodiazepines. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
Future research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide could focus on its potential therapeutic applications in disorders such as anxiety, epilepsy, and pain. In addition, further studies could investigate the effects of this compound on other neurotransmitter systems and their interactions with GABA-A receptors. Finally, the development of more potent and selective analogs of this compound could lead to new insights into the structure and function of GABA-A receptors.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 153-155°C.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been used as a tool to study the role of GABA-A receptors in the central nervous system. This compound has been shown to selectively activate GABA-A receptors containing alpha-1 subunits, which are involved in the sedative and anxiolytic effects of benzodiazepines. In biochemistry, this compound has been used to study the structure and function of GABA-A receptors, as well as their interactions with other ligands such as barbiturates and ethanol. In neuroscience, this compound has been used to study the effects of GABA-A receptor activation on neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-4-5-17-13(6-9)18-14(19)8-20-12-3-2-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGJCMWGXJXQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)


